molecular formula C16H30O2 B1619693 Menthyl hexanoate CAS No. 6070-16-2

Menthyl hexanoate

Cat. No.: B1619693
CAS No.: 6070-16-2
M. Wt: 254.41 g/mol
InChI Key: VDXDHXCHHMIDPX-QLFBSQMISA-N
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Description

Menthyl hexanoate, also known as hexanoic acid menthyl ester, is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and hexanoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthyl hexanoate is synthesized through the esterification reaction between menthol and hexanoic acid. The reaction typically involves heating menthol and hexanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Menthol+Hexanoic AcidMenthyl Hexanoate+Water\text{Menthol} + \text{Hexanoic Acid} \rightarrow \text{this compound} + \text{Water} Menthol+Hexanoic Acid→Menthyl Hexanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a reactor where menthol and hexanoic acid are mixed with an acid catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed until the ester is formed. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Menthyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield menthol and hexanoic acid.

    Reduction: this compound can be reduced to menthol and hexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form menthyl hexanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Hydrolysis: Menthol and hexanoic acid.

    Reduction: Menthol and hexanol.

    Oxidation: Menthyl hexanoic acid.

Scientific Research Applications

Menthyl hexanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential biological activities and interactions with biological membranes.

    Medicine: Explored for its potential use in topical formulations due to its pleasant aroma and cooling effect.

    Industry: Widely used in the fragrance and flavor industries to impart a fruity and minty aroma to products.

Mechanism of Action

The mechanism of action of menthyl hexanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The cooling effect of this compound is attributed to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold.

Comparison with Similar Compounds

Similar Compounds

    Menthyl acetate: Another ester of menthol, known for its minty aroma.

    Menthyl butyrate: An ester with a fruity and minty scent.

    Menthyl propionate: Similar in structure but with a different chain length, imparting a unique aroma.

Uniqueness

Menthyl hexanoate is unique due to its specific chain length, which contributes to its distinct aroma profile. Compared to other menthyl esters, it has a balanced fruity and minty scent, making it highly desirable in the fragrance and flavor industries.

Properties

CAS No.

6070-16-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexanoate

InChI

InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3/t13-,14+,15-/m1/s1

InChI Key

VDXDHXCHHMIDPX-QLFBSQMISA-N

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

SMILES

CCCCCC(=O)OC1CC(CCC1C(C)C)C

Canonical SMILES

CCCCCC(=O)OC1CC(CCC1C(C)C)C

6070-16-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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